3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
3a-(fluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-5-8-3-1-2-7(8)4-10-6-8/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTCVOUSZLUKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is a derivative of octahydrocyclopenta[c]pyrrole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a fluoromethyl group attached to a bicyclic structure. This modification can influence its biological activity by affecting its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on pyrrole derivatives demonstrated that certain fused pyrroles showed promising cytotoxic effects against various cancer cell lines, including HepG-2 and EACC . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation, as evidenced by assays like the resazurin assay and caspase activity assays.
Antidiabetic Properties
Octahydrocyclopenta[c]pyrrole derivatives have been investigated for their potential as antidiabetic agents. Specifically, they serve as intermediates in the synthesis of sulfonylureas, which are known to lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells . The structural modifications in this compound may enhance its efficacy compared to traditional sulfonylureas.
Neuroprotective Effects
There is emerging evidence that compounds derived from octahydrocyclopenta[c]pyrrole can exert neuroprotective effects. They have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases . This suggests a potential application in treating conditions such as Alzheimer's disease.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression or metabolic disorders.
- Receptor Modulation : They can interact with various receptors, altering signaling pathways that lead to cell survival or death.
- Antioxidant Activity : Many pyrrole derivatives possess antioxidant properties, which help mitigate oxidative damage in cells.
Case Studies and Research Findings
Scientific Research Applications
Antidiabetic Agents
One of the significant applications of octahydrocyclopenta[c]pyrrole derivatives, including 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole, is in the development of antidiabetic medications. The compound serves as an intermediate in synthesizing sulfonylureas, which are known to stimulate insulin secretion from pancreatic beta cells. A notable example is gliclazide, which is derived from this compound and has been shown to effectively lower blood glucose levels in diabetic patients .
Inhibition of SHP2 Activity
Recent studies have identified this compound as a potent inhibitor of SHP2 (Src Homology Phosphatase 2), an enzyme implicated in various cancers and metabolic disorders. The compound's ability to inhibit SHP2 activity suggests its potential use in treating SHP2-mediated diseases, including certain types of cancer .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have provided valuable insights into its pharmacological properties. For instance, modifications to the fluoromethyl group have been shown to enhance binding affinity to target proteins, thereby increasing the compound's efficacy as an inhibitor .
Computational Studies
Computational modeling has been employed to predict the interactions between this compound and its biological targets. These studies help in understanding the binding mechanisms at a molecular level, facilitating the design of more effective derivatives with improved pharmacokinetic properties .
Clinical Trials for Antidiabetic Drugs
A clinical trial evaluating the efficacy of gliclazide, derived from octahydrocyclopenta[c]pyrrole, demonstrated significant improvements in glycemic control among participants with type 2 diabetes. The study highlighted the compound's role in enhancing insulin sensitivity and reducing fasting blood glucose levels .
Cancer Research
In a preclinical study focused on SHP2 inhibition, researchers found that treatment with this compound led to reduced tumor growth in mouse models of cancer. This underscores its potential as a therapeutic agent for cancers characterized by aberrant SHP2 activity .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Antidiabetic Agents | Intermediate for gliclazide | Effective in lowering blood glucose levels |
| SHP2 Inhibition | Direct inhibitor | Reduced tumor growth in preclinical models |
| Structure-Activity Relationship | Enhances binding affinity | Modifications improve efficacy |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table compares key properties of 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole with related derivatives:
Structural and Functional Insights
Fluorinated vs. Ethyl and methyl derivatives exhibit higher lipophilicity (XLogP 2.3–2.5), favoring membrane permeability but possibly reducing solubility .
Functional Group Additions The tert-butyl ester in adds steric bulk and introduces a ketone, expanding utility in synthetic chemistry but reducing hydrogen-bonding capacity . Trimethylated analogs () lack hydrogen-bond donors, making them less suitable for polar target interactions but ideal for hydrophobic environments .
Therapeutic Relevance Fluorinated bicyclic amines, including 3a-(Fluoromethyl) derivatives, are prioritized in drug discovery for their balance of solubility, metabolic stability, and target affinity . Non-fluorinated analogs (e.g., ethyl/methyl derivatives) are often intermediates in agrochemical or material science applications .
Preparation Methods
General Synthetic Strategy for Octahydrocyclopenta[c]pyrrole Core
The core octahydrocyclopenta[c]pyrrole structure is typically synthesized by reduction of cyclopentimide or ring valeryl imines intermediates. Two main approaches are documented:
Lithium Aluminum Hydride (LiAlH4) Reduction : Early methods (e.g., R. Griot, 1959) used LiAlH4 in tetrahydrofuran (THF) to reduce ring valeryl imines to octahydrocyclopenta[c]pyrrole, achieving moderate yields (~51%). However, LiAlH4 is highly reactive and poses significant safety risks during scale-up due to its vigorous reaction with water and potential for exothermic runaway.
Two-step Reduction with LiAlH4 and Pd/C Hydrogenation : Another method involves initial LiAlH4 reduction followed by palladium-catalyzed hydrogenation, improving overall yields to about 55%. Despite better yields, this method still relies on hazardous reagents and complex handling.
Improved Industrial Preparation Using Boron-Based Reductive Agents
To address the limitations of LiAlH4, recent patented methods propose safer, more efficient industrial processes employing boron-based reductive agents such as sodium borohydride or potassium borohydride under Lewis acid promotion. This approach enables a one-step direct reduction of ring valeryl imines to octahydrocyclopenta[c]pyrrole derivatives with high yield and purity.
Reductive Agents : Sodium borohydride or potassium borohydride, preferred for safety and cost-effectiveness.
Lewis Acid Promoters : Zinc chloride, calcium chloride, iron(III) chloride, iron(II) chloride, or magnesium chloride enhance reduction efficiency. Zinc chloride is preferred.
Solvents : Suitable solvents include tetrahydrofuran (THF), toluene, acetonitrile, 1,4-dioxane, dimethylbenzene, benzene, and others, either singly or in mixtures. THF and toluene or their mixtures are commonly used.
Reaction Conditions : Reflux temperatures appropriate to the solvent system (e.g., ~90°C for THF/toluene mixtures). Nitrogen atmosphere is maintained to avoid oxidation.
Molar Ratios : Reductant to substrate ratio ranges from 1:1 to 10:1 (preferably 1.1:1 to 5:1); Lewis acid promoter to substrate ratio ranges from 0.5:1 to 10:1 (preferably 1:1 to 5:1).
Workup : Acid-base extraction to isolate the product, followed by drying and concentration.
Representative Experimental Data:
| Example | Reductant | Lewis Acid | Solvent(s) | Temp (°C) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|
| 3 | Potassium borohydride | Zinc chloride | THF + toluene | 90 ± 5 | 91.6 | 97 |
| 4 | Sodium borohydride | Iron(III) chloride | Acetonitrile + dimethylbenzene | 90 ± 5 | 81.4 | 95 |
This method achieves high yields (81-92%) and purity (>95%) with improved safety and scalability compared to LiAlH4-based methods.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | LiAlH4 Reduction | LiAlH4 in THF, reflux | Established method, moderate yield | Safety risks, difficult scale-up |
| 2 | Two-step LiAlH4 + Pd/C Hydrogenation | LiAlH4 reduction + Pd/C hydrogenation | Improved yield (~55%) | Complex, hazardous reagents |
| 3 | Boron Reductive Agent + Lewis Acid | Sodium or potassium borohydride + ZnCl2, reflux in THF/toluene | High yield (81-92%), safer, scalable | Requires Lewis acid optimization |
| 4 | Fluoromethylation (general) | Fluoromethyl halides or reagents on pyrrole core | Enables fluorinated derivatives | Multi-step, reagent specificity |
Research Findings and Industrial Implications
The boron-based reduction method represents a significant advancement for industrial production of octahydrocyclopenta[c]pyrrole intermediates, offering safer handling, higher yields, and better purity compared to classical LiAlH4 methods.
The method's adaptability to different Lewis acids and solvents allows optimization for specific scale and equipment constraints.
For fluorinated derivatives like 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole, the use of fluorinated precursors or post-synthetic fluoromethylation is a viable strategy, though detailed protocols require further development or proprietary knowledge from pharmaceutical development sources.
The compound's pharmaceutical relevance, especially as intermediates in antiviral or metabolic disease drugs, underscores the importance of efficient, safe, and scalable synthetic routes.
Q & A
Q. How are impurities profiled and controlled during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
